molecular formula C19H17N5O2 B2809157 N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1031559-17-7

N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2809157
CAS No.: 1031559-17-7
M. Wt: 347.378
InChI Key: OJISMRVHNQJNPL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

  • Innovative Synthesis Approaches : Research demonstrates the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling and azide coupling methods, showcasing a methodology to link amino acid derivatives with the triazoloquinoxaline moiety for generating novel compounds (Fathalla, 2015).

  • Diversified Synthesis for Complex Scaffolds : Another study highlights a diversified synthesis approach for creating 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using Ugi four-component reaction followed by copper-catalyzed tandem reactions, enabling rapid access to structurally complex fused tricyclic scaffolds (An et al., 2017).

Potential Biological Activities

  • Positive Inotropic Activity : Derivatives of the compound have been synthesized and evaluated for positive inotropic activity, showing favorable results compared to standard drugs in isolated rabbit heart preparations, indicating potential applications in cardiac therapeutics (Zhang et al., 2008; Wu et al., 2012).

  • Antimicrobial Activity : Novel 3,4,5-trisubstituted triazole derivatives bearing the quinoline ring, synthesized from compounds related to the queried chemical structure, have demonstrated antimicrobial activity, suggesting potential utility in addressing bacterial and fungal infections (Yurttaş et al., 2020).

  • Antiproliferative Agents : Research on [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, structurally related to the queried compound, has identified several with significant antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents (Kaneko et al., 2020).

  • Anticonvulsant Properties : Derivatives synthesized from precursors related to N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide have been explored for their anticonvulsant properties, with some showing promising activities in preclinical models (Alswah et al., 2013).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-13-7-9-14(10-8-13)21-18(25)12-23-19(26)24-16-6-4-3-5-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJISMRVHNQJNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.